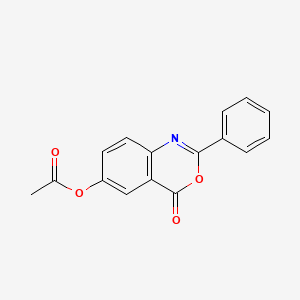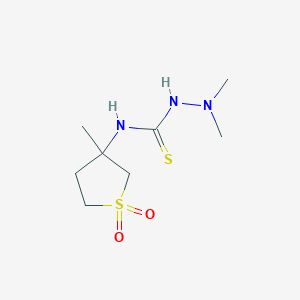![molecular formula C21H28N2O4S B11609762 3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B11609762.png)
3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE is a complex organic compound that features a cyclohexyl ring substituted with methyl groups and a benzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common approach is to start with the cyclohexyl ring, introducing the methyl groups through alkylation reactions. The benzothiazole moiety can be synthesized separately and then coupled with the cyclohexyl derivative using carbamoylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE involves its interaction with molecular targets in biological systems. The benzothiazole moiety may play a key role in binding to specific proteins or enzymes, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-DIMETHYLCYCLOHEXYL 3-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE
- 3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE
Uniqueness
3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE is unique due to its specific substitution pattern and the presence of both cyclohexyl and benzothiazole moieties. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H28N2O4S |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
(3,4-dimethylcyclohexyl) 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C21H28N2O4S/c1-4-26-15-7-8-17-18(12-15)28-21(22-17)23-19(24)9-10-20(25)27-16-6-5-13(2)14(3)11-16/h7-8,12-14,16H,4-6,9-11H2,1-3H3,(H,22,23,24) |
Clave InChI |
HPDUZEAHPLHGLC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)OC3CCC(C(C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-hydroxy-3-(4-methylphenyl)-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B11609692.png)

![9-(4-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11609700.png)
![(5Z)-2-amino-4,6-dimethyl-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B11609707.png)
![N-(2-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11609712.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609716.png)
![2-[(4E)-4-[(1-Methyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11609725.png)
![(2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11609737.png)
![methyl 4-[(3aS,4R,9bR)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11609738.png)
![2-Amino-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11609754.png)
![7-cyclopentyl-6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609764.png)
